(4E)-5-methyl-2-phenyl-4-(4-propoxybenzylidene)-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
5-METHYL-2-PHENYL-4-[(4-PROPOXYPHENYL)METHYLENE]-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is a synthetic organic compound belonging to the pyrazolone class. This compound is characterized by its unique structure, which includes a pyrazolone core substituted with methyl, phenyl, and propoxyphenyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL-2-PHENYL-4-[(4-PROPOXYPHENYL)METHYLENE]-2,4-DIHYDRO-3H-PYRAZOL-3-ONE typically involves the condensation of appropriate aldehydes and ketones with hydrazine derivatives. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the pyrazolone ring. For instance, the reaction between 4-propoxybenzaldehyde and 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one in the presence of an acid catalyst can yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or catalytic hydrogenation to enhance reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-METHYL-2-PHENYL-4-[(4-PROPOXYPHENYL)METHYLENE]-2,4-DIHYDRO-3H-PYRAZOL-3-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce halogens, alkyl, or aryl groups into the molecule.
Scientific Research Applications
5-METHYL-2-PHENYL-4-[(4-PROPOXYPHENYL)METHYLENE]-2,4-DIHYDRO-3H-PYRAZOL-3-ONE has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Studied for its potential therapeutic applications in treating various diseases.
Industry: Used as an intermediate in the production of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 5-METHYL-2-PHENYL-4-[(4-PROPOXYPHENYL)METHYLENE]-2,4-DIHYDRO-3H-PYRAZOL-3-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-METHYL-2-PHENYL-4-[(4-METHOXYPHENYL)METHYLENE]-2,4-DIHYDRO-3H-PYRAZOL-3-ONE
- 5-METHYL-2-PHENYL-4-[(4-ETHOXYPHENYL)METHYLENE]-2,4-DIHYDRO-3H-PYRAZOL-3-ONE
- 5-METHYL-2-PHENYL-4-[(4-BUTOXYPHENYL)METHYLENE]-2,4-DIHYDRO-3H-PYRAZOL-3-ONE
Uniqueness
The uniqueness of 5-METHYL-2-PHENYL-4-[(4-PROPOXYPHENYL)METHYLENE]-2,4-DIHYDRO-3H-PYRAZOL-3-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity profiles, making it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C20H20N2O2 |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
(4E)-5-methyl-2-phenyl-4-[(4-propoxyphenyl)methylidene]pyrazol-3-one |
InChI |
InChI=1S/C20H20N2O2/c1-3-13-24-18-11-9-16(10-12-18)14-19-15(2)21-22(20(19)23)17-7-5-4-6-8-17/h4-12,14H,3,13H2,1-2H3/b19-14+ |
InChI Key |
DXQMGVWDXFCGGB-XMHGGMMESA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C/2\C(=NN(C2=O)C3=CC=CC=C3)C |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=C2C(=NN(C2=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
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